2-Methanesulfonyl-5-nitrobenzonitrile CAS 22821-72-3 structure
2-Methanesulfonyl-5-nitrobenzonitrile CAS 22821-72-3 structure
An In-depth Technical Guide to 2-Methanesulfonyl-5-nitrobenzonitrile (CAS 22821-72-3)
Abstract
This technical guide provides a comprehensive overview of 2-Methanesulfonyl-5-nitrobenzonitrile, a specialized aromatic compound with significant potential as a building block in medicinal chemistry and materials science. The convergence of three key functional groups—a nitrile, a nitro group, and a methanesulfonyl moiety—on a single benzene scaffold creates a versatile platform for advanced synthesis. The methanesulfonyl group, in particular, is a prized feature in drug design for its ability to act as a strong hydrogen bond acceptor and for its metabolic stability. This document outlines the compound's structural and physicochemical properties, proposes robust and logical synthetic pathways based on established chemical principles, discusses its potential applications in drug discovery programs, and provides essential safety and handling protocols. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their synthetic endeavors.
Chemical Structure and Physicochemical Properties
2-Methanesulfonyl-5-nitrobenzonitrile is characterized by a benzonitrile core substituted at the C2 position with a methanesulfonyl group (-SO₂CH₃) and at the C5 position with a nitro group (-NO₂). The electron-withdrawing nature of all three functional groups significantly influences the reactivity of the aromatic ring, making it particularly susceptible to certain chemical transformations.
Diagram: Chemical Structure of 2-Methanesulfonyl-5-nitrobenzonitrile
Caption: 2D structure of 2-Methanesulfonyl-5-nitrobenzonitrile.
Table 1: Physicochemical and Computed Properties
| Property | Value | Source |
| CAS Number | 22821-72-3 | - |
| Molecular Formula | C₈H₆N₂O₄S | Calculated |
| Molecular Weight | 226.21 g/mol | Calculated |
| Appearance | Predicted: White to yellow solid | Analogous Compounds[1] |
| Solubility | Predicted: Soluble in DMSO, DMF; sparingly soluble in alcohols; insoluble in water. | Analogous Compounds[2] |
| Melting Point | Not experimentally determined. | - |
| Boiling Point | Not experimentally determined. | - |
Proposed Synthetic Strategies
Method A: Oxidation of a Thioether Precursor
This is arguably the most direct approach, involving the synthesis of a methylthio-substituted precursor followed by its oxidation to the target sulfone. This strategy offers high selectivity and typically proceeds with excellent yields.
Rationale: The oxidation of thioethers to sulfones is a highly reliable transformation. The use of hydrogen peroxide in an acidic medium, as documented for the synthesis of a related sulfonyl compound, provides an effective and clean method for this conversion.[3]
Diagram: Synthetic Workflow via Thioether Oxidation
Caption: Proposed synthesis of the target compound via SNAr and subsequent oxidation.
Experimental Protocol (Proposed):
Step 1: Synthesis of 2-(Methylthio)-5-nitrobenzonitrile
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To a stirred solution of 2-chloro-5-nitrobenzonitrile (1.0 eq) in anhydrous Dimethylformamide (DMF), add sodium thiomethoxide (1.2 eq) portion-wise at room temperature under a nitrogen atmosphere.
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Heat the reaction mixture to 60 °C and stir for 2-4 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the mixture to room temperature and pour it into ice-water.
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Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum to yield the crude thioether intermediate.
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Purify the product by recrystallization from ethanol.
Step 2: Oxidation to 2-Methanesulfonyl-5-nitrobenzonitrile
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Prepare a slurry of the 2-(Methylthio)-5-nitrobenzonitrile intermediate (1.0 eq) in glacial acetic acid.
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Heat the slurry to 60 °C.
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Slowly add 30% aqueous hydrogen peroxide (4.0 eq) over 5-10 minutes.[3] An exotherm may be observed.
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Increase the temperature to 75 °C and maintain for 3-5 hours, monitoring by TLC until the starting material is consumed.[3]
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Cool the reaction mixture and pour it into ice-water to precipitate the product.
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Collect the solid by filtration, wash with water until the filtrate is neutral, and dry under vacuum to yield the final product.
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Further purification can be achieved by recrystallization from a suitable solvent like methanol or an ethanol/water mixture.[3]
Method B: Nucleophilic Aromatic Substitution (SNAr) with a Sulfinate Salt
This alternative route involves a direct displacement of a suitable leaving group (e.g., fluoride or chloride) from the C2 position by a methanesulfinate salt.
Rationale: The aromatic ring is highly activated towards nucleophilic aromatic substitution by the strong electron-withdrawing effects of the nitro and nitrile groups. Fluorine is an excellent leaving group for SNAr reactions, making 2-fluoro-5-nitrobenzonitrile an ideal starting material.[4] Sodium methanesulfinate (CH₃SO₂Na) is an effective nucleophile for introducing the methanesulfonyl group directly.
Experimental Protocol (Proposed):
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Dissolve 2-fluoro-5-nitrobenzonitrile (1.0 eq) and sodium methanesulfinate (1.5 eq) in a polar aprotic solvent such as DMSO or DMF.
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Heat the reaction mixture to 100-120 °C and stir under a nitrogen atmosphere for 6-12 hours, monitoring by TLC.
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After cooling, pour the reaction mixture into water to precipitate the crude product.
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Filter the solid, wash extensively with water, and dry.
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Recrystallize from a suitable solvent system to obtain the pure 2-Methanesulfonyl-5-nitrobenzonitrile.
Potential Applications in Drug Discovery and Materials Science
The unique combination of functional groups in 2-Methanesulfonyl-5-nitrobenzonitrile makes it a highly valuable intermediate for synthesizing complex molecules with potential biological activity.
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Scaffold for Kinase Inhibitors: The benzonitrile framework is a common feature in many targeted therapies. The nitro group can be readily reduced to an amine, a critical step for building heterocyclic systems like quinazolines, which are core structures in many epidermal growth factor receptor (EGFR) inhibitors.[5]
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Versatile Intermediate: The nitrile group can be hydrolyzed to a primary amide or a carboxylic acid, or it can be reduced to a primary amine, offering multiple avenues for derivatization.[6]
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Bioisosteric Replacement: The methanesulfonyl group is often used as a bioisostere for other functional groups to improve physicochemical properties such as solubility and metabolic stability.
Diagram: Logical Workflow in a Drug Discovery Programdot
